(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Coumarin derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 7-oxo-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid.
Reduction: Formation of (7-hydroxy-4,8-dimethyl-2-hydroxy-2H-chromen-3-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, known for its fragrant properties and use in perfumes.
Umbelliferone: A naturally occurring coumarin with similar antioxidant and antimicrobial properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Uniqueness
This compound is unique due to the presence of both hydroxyl and acetic acid functional groups, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-6-8-3-4-10(14)7(2)12(8)18-13(17)9(6)5-11(15)16/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZSAXDCRQSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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